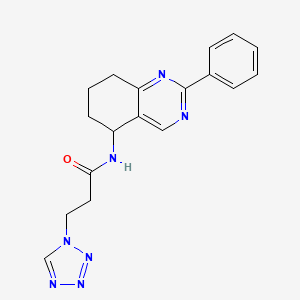
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroquinazoline derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide exhibits a wide range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for testing the efficacy of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide. One of the most promising areas of research is in the development of new cancer therapies that target specific signaling pathways and enzymes that are involved in cancer cell growth and proliferation. Another area of research is in the development of new drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Finally, there is also potential for research on the use of this compound in the treatment of other diseases and conditions, such as inflammation and neurodegenerative disorders.
合成法
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide has been described in several research articles. One of the most commonly used methods involves the reaction of 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with 1H-tetrazole-1-carboxylic acid, followed by the addition of propionyl chloride. The resulting product is then purified using various chromatographic techniques.
科学的研究の応用
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-3-(1H-tetrazol-1-yl)propanamide has been shown to have potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-17(9-10-25-12-20-23-24-25)21-15-7-4-8-16-14(15)11-19-18(22-16)13-5-2-1-3-6-13/h1-3,5-6,11-12,15H,4,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWULQHOPIUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B6111158.png)

![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)
![2-[(5-{4-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B6111198.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6111204.png)
![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6111211.png)
![ethyl 1-{[(2-phenylethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6111214.png)
![2-{1-(3-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6111219.png)
![(3S)-4-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B6111226.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111227.png)

![3-(4-fluorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6111241.png)
![6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6111249.png)